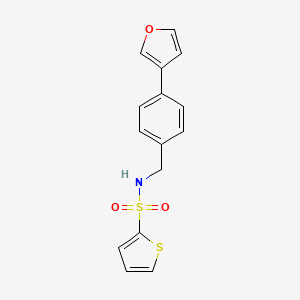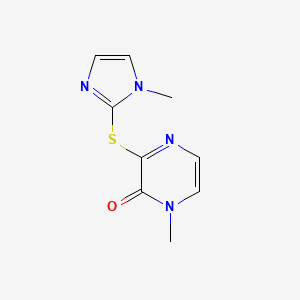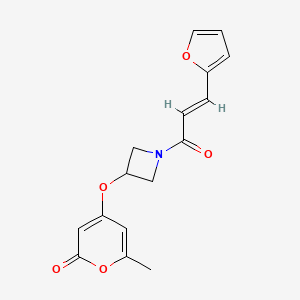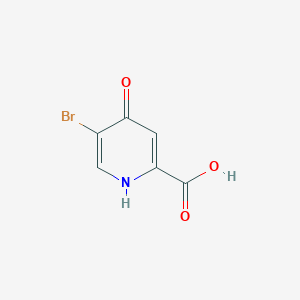
5-溴-4-羟基吡啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-hydroxypicolinic acid is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
5-Bromo-4-hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of enzyme inhibition and as a ligand in the study of metal ion coordination.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
Target of Action
5-Bromo-4-hydroxypicolinic acid, a derivative of picolinic acid, has been found to act as an organic ligand to form metal-organic complexes . The primary targets of this compound are therefore the metal ions in these complexes. These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The compound interacts with its targets (metal ions) through a process known as chelation. In this process, the compound forms a ring-like structure with the metal ion at the center, effectively binding the ion and altering its chemical behavior . This interaction can result in changes to the metal ion’s reactivity, solubility, and overall biological activity.
Biochemical Pathways
For instance, metal ions are often key components of enzymes, so the compound’s chelating ability could potentially affect enzymatic activity and thus alter various biochemical pathways .
Pharmacokinetics
Picolinic acid is known to be soluble in water , which could potentially enhance the bioavailability of 5-Bromo-4-hydroxypicolinic acid.
Result of Action
The molecular and cellular effects of 5-Bromo-4-hydroxypicolinic acid’s action are largely dependent on the specific metal ions it targets. By chelating these ions, the compound can influence their biological activity, potentially leading to changes in cellular processes such as signal transduction, gene expression, and enzymatic reactions .
Action Environment
The action, efficacy, and stability of 5-Bromo-4-hydroxypicolinic acid can be influenced by various environmental factors. For instance, the presence of other chelating agents in the environment could potentially compete with the compound for metal ions, affecting its action. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to form chelates .
生化分析
Cellular Effects
Picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects
Molecular Mechanism
It’s known that picolinic acid can act as a chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway , but it’s unclear if 5-Bromo-4-hydroxypicolinic acid is involved in this or other metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxypicolinic acid typically involves the bromination of 4-hydroxypicolinic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-4-hydroxypicolinic acid may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-Bromo-4-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 5-bromo-4-pyridinecarboxylic acid.
Reduction: Formation of 4-hydroxypicolinic acid.
Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Hydroxypicolinic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromopicolinic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Picolinic acid: Lacks both the bromine atom and the hydroxyl group, making it less versatile in chemical reactions.
Uniqueness
5-Bromo-4-hydroxypicolinic acid is unique due to the presence of both the bromine atom and the hydroxyl group. This combination allows for a wide range of chemical modifications and applications. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and biochemistry research.
属性
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-2-8-4(6(10)11)1-5(3)9/h1-2H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBBESLGDSBWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-04-4 |
Source


|
| Record name | 5-bromo-4-hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
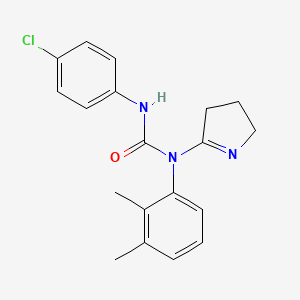
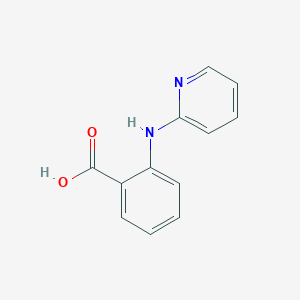
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)
![3-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2359108.png)
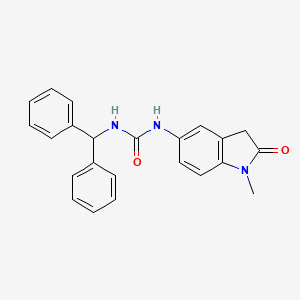
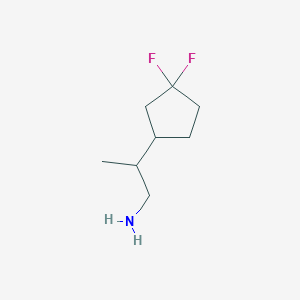

![4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate](/img/structure/B2359116.png)
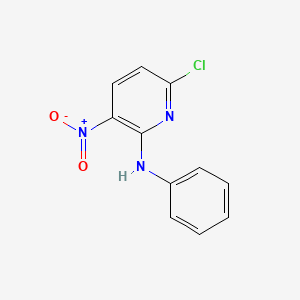
![1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine](/img/structure/B2359118.png)
